molecular formula C18H19BrN2O4S B3652509 2-bromo-N-(4-methylphenyl)-5-morpholin-4-ylsulfonylbenzamide

2-bromo-N-(4-methylphenyl)-5-morpholin-4-ylsulfonylbenzamide

Cat. No.: B3652509
M. Wt: 439.3 g/mol
InChI Key: SIYXBTJCBFQPGT-UHFFFAOYSA-N
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Description

2-bromo-N-(4-methylphenyl)-5-morpholin-4-ylsulfonylbenzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromine atom, a methyl group, a morpholine ring, and a sulfonyl group attached to a benzamide core

Preparation Methods

The synthesis of 2-bromo-N-(4-methylphenyl)-5-morpholin-4-ylsulfonylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the bromination of a suitable benzamide precursor, followed by the introduction of the morpholine and sulfonyl groups under controlled reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-bromo-N-(4-methylphenyl)-5-morpholin-4-ylsulfonylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-bromo-N-(4-methylphenyl)-5-morpholin-4-ylsulfonylbenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-N-(4-methylphenyl)-5-morpholin-4-ylsulfonylbenzamide involves its interaction with specific molecular targets. The bromine and sulfonyl groups play a crucial role in its reactivity and binding affinity. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

2-bromo-N-(4-methylphenyl)-5-morpholin-4-ylsulfonylbenzamide can be compared with other benzamide derivatives, such as:

  • 2-bromo-N-(4-methylphenyl)acetamide
  • N-(4-bromophenyl)thiazol-2-yl derivatives

These compounds share some structural similarities but differ in their specific functional groups and overall reactivity. The presence of the morpholine and sulfonyl groups in this compound makes it unique and potentially more versatile in its applications.

Properties

IUPAC Name

2-bromo-N-(4-methylphenyl)-5-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O4S/c1-13-2-4-14(5-3-13)20-18(22)16-12-15(6-7-17(16)19)26(23,24)21-8-10-25-11-9-21/h2-7,12H,8-11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIYXBTJCBFQPGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCOCC3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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